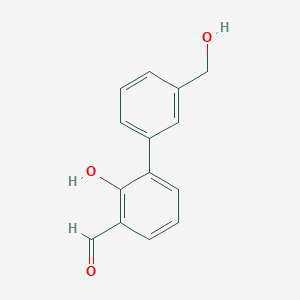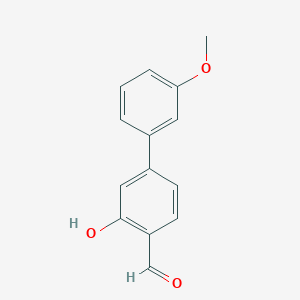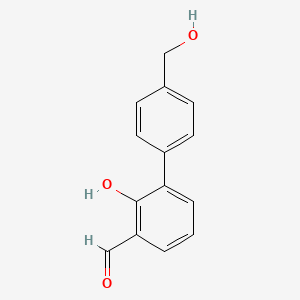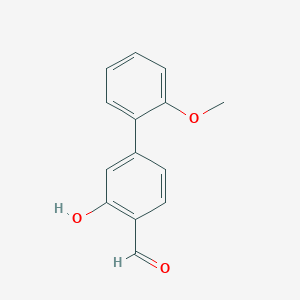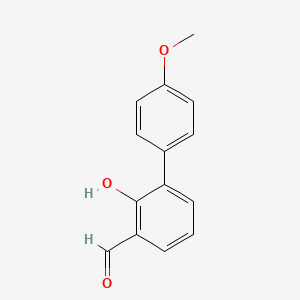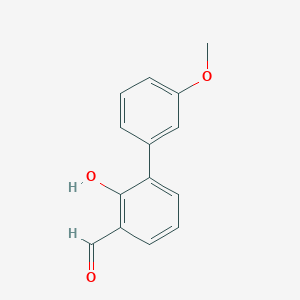
2-Formyl-6-(3-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(3-methoxyphenyl)phenol, 95% (2F6MPP95) is a phenol derivative with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 188.2 g/mol and a melting point of 151-153 °C. 2F6MPP95 is used in a variety of laboratory experiments, including those related to organic synthesis and drug discovery.
Aplicaciones Científicas De Investigación
2-Formyl-6-(3-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a starting material for the synthesis of other organic compounds. In drug discovery, 2-Formyl-6-(3-methoxyphenyl)phenol, 95% is used to synthesize potential drug candidates. In biochemistry, it is used to study the mechanism of action of certain biochemical pathways.
Mecanismo De Acción
2-Formyl-6-(3-methoxyphenyl)phenol, 95% is known to act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-6-(3-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of tyrosinase and COX-2, which can lead to decreased melanin production and decreased inflammation, respectively. In addition, it has been shown to reduce the production of reactive oxygen species and to have antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(3-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is inexpensive, readily available, and easy to use. It is also soluble in a variety of solvents, making it suitable for a wide range of applications. The main limitation of 2-Formyl-6-(3-methoxyphenyl)phenol, 95% is that it is not as potent as some other compounds, and therefore may not be suitable for certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-Formyl-6-(3-methoxyphenyl)phenol, 95%. These include further investigation into its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to explore the potential toxicological effects of 2-Formyl-6-(3-methoxyphenyl)phenol, 95%. Finally, further studies could be conducted to investigate its potential as an antioxidant and to determine its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
2-Formyl-6-(3-methoxyphenyl)phenol, 95% can be synthesized by a three-step process. First, phenol is reacted with 3-methoxyphenylboronic acid and potassium carbonate in aqueous ethanol to form 3-methoxyphenylphenol. Then, the 3-methoxyphenylphenol is treated with formaldehyde and hydrochloric acid to form 2-formyl-6-(3-methoxyphenyl)phenol. Finally, the 2-formyl-6-(3-methoxyphenyl)phenol is purified and recrystallized to yield 2-Formyl-6-(3-methoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-hydroxy-3-(3-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELZRWJDKLNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685081 |
Source


|
| Record name | 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-methoxyphenyl)phenol | |
CAS RN |
1261965-84-7 |
Source


|
| Record name | 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






